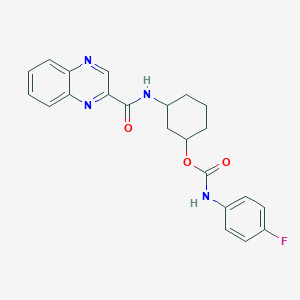

3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Quinoxaline, a nitrogen-containing heterocyclic compound, is a key component of this compound . Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . For instance, the reaction of o-phenylenediamine with glyoxal can lead to the formation of a quinoxaline derivative .Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline moiety, a cyclohexyl group, and a 4-fluorophenyl group. The quinoxaline moiety is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific reactions that “3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” can undergo would depend on the reaction conditions and reagents used.Aplicaciones Científicas De Investigación

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown significant anti-cancer and anti-proliferative activities . They can interact with various targets and receptors, making them a privileged structure in the development of anti-cancer drugs .

Anti-Microbial Activity

Quinoxaline compounds have demonstrated potent anti-microbial properties . They can act against a wide range of microorganisms, making them a valuable resource in the development of new anti-microbial agents .

Anti-Convulsant Activity

Quinoxaline derivatives have been studied for their potential anti-convulsant activities . This makes them a promising area of research in the treatment of neurological disorders like epilepsy .

Anti-Tuberculosis Activity

Quinoxaline compounds have shown significant in vitro activity against Mycobacterium tuberculosis . This suggests their potential use in the development of new anti-tuberculosis drugs .

Anti-Malarial Activity

Quinoxaline derivatives have been synthesized and tested for their anti-malarial activity . This makes them a potential candidate for the development of new anti-malarial drugs .

Anti-Leishmanial Activity

Quinoxaline compounds have demonstrated anti-leishmanial activities . This suggests their potential use in the treatment of leishmaniasis, a tropical disease caused by the Leishmania parasite .

Anti-HIV Activity

Quinoxaline derivatives have shown potential anti-HIV activities . This makes them a promising area of research in the development of new anti-HIV drugs .

Anti-Inflammatory Activity

Quinoxaline compounds have demonstrated anti-inflammatory properties . This suggests their potential use in the treatment of various inflammatory diseases .

Direcciones Futuras

Quinoxaline derivatives have become a subject of extensive research due to their emergence as an important chemical moiety . They demonstrate a wide range of physicochemical and biological activities . Therefore, there is tremendous effort in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This paves the way for future development in drug discovery .

Mecanismo De Acción

Target of Action

Quinoxaline derivatives have been known to interact with a wide range of targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoxaline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Quinoxaline derivatives are known to have a wide range of effects, depending on their specific targets .

Propiedades

IUPAC Name |

[3-(quinoxaline-2-carbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3/c23-14-8-10-15(11-9-14)26-22(29)30-17-5-3-4-16(12-17)25-21(28)20-13-24-18-6-1-2-7-19(18)27-20/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZLGUIYNIERHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2961670.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone](/img/structure/B2961671.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2961673.png)

![N-(3-bromophenyl)-2-(2-(4-ethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B2961674.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2961677.png)

![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2961683.png)

![N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2961691.png)